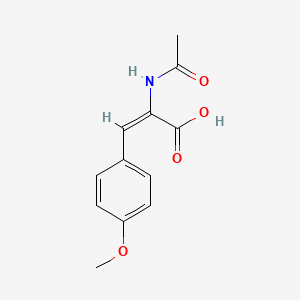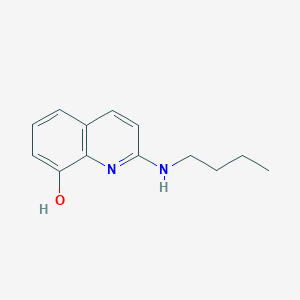
2-(Butylamino)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)quinolin-8-ol is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . This compound is solid in physical form .
Synthesis Analysis
The synthesis of 2-(Butylamino)quinolin-8-ol or similar compounds often involves complex chemical reactions . For instance, one method involves reacting 8-hydroxyquinoline-2-carbaldehyde with 2-hydrazinobenzothiazole .Molecular Structure Analysis
The InChI code for 2-(Butylamino)quinolin-8-ol is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving 2-(Butylamino)quinolin-8-ol are complex and can involve various other compounds . For example, it can react with acetylenedicarboxylic acid and butane-1,2,3,4-tetracarboxylic acid to form crystalline compounds .Physical And Chemical Properties Analysis
2-(Butylamino)quinolin-8-ol is a solid compound . It has a molecular weight of 216.28 and its InChI Code is 1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11 (16)13 (10)15-12/h4-8,16H,2-3,9H2,1H3, (H,14,15) .Aplicaciones Científicas De Investigación
Biological Activity Studies
This compound may be used in studies exploring its antibacterial and antiviral activities. Given the current findings on related quinoline compounds, 2-(Butylamino)quinolin-8-ol could be evaluated against a range of Gram-positive and Gram-negative bacteria to assess its efficacy as an antibacterial agent .
Glycoprotein Folding Quality Control
Research has indicated that quinolin-8-ol derivatives can inhibit UGGT, an enzyme involved in the quality control of glycoprotein folding in the endoplasmic reticulum. This suggests that 2-(Butylamino)quinolin-8-ol could be studied for its potential to modulate this pathway, which is relevant for diseases caused by misfolded glycoproteins and certain cancers .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(Butylamino)quinolin-8-ol is the Endoplasmic Reticulum (ER) glycoprotein folding Quality Control (ERQC) machinery , specifically the 170 kDa UDP-Glucose glycoprotein glucosyltransferase (UGGT) . UGGT plays a crucial role in the folding of glycoproteins in the ER .
Mode of Action
2-(Butylamino)quinolin-8-ol interacts with UGGT by binding to a conserved surface motif known as the ‘WY’ motif . The compound likely works as a competitive inhibitor, binding to the site of recognition of the first GlcNAc residue of the substrate N-glycan .
Biochemical Pathways
The action of 2-(Butylamino)quinolin-8-ol affects the ERQC pathway, which aids in the folding of glycoproteins in the ER . By inhibiting UGGT, the compound disrupts the recognition and ER-retention of misfolded glycoproteins . This modulation of UGGT activity can have broad implications for antiviral therapies, rare disease therapies caused by responsive mutations in glycoprotein genes, and many cancers .
Pharmacokinetics
The compound has a molecular weight of 21628 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and permeate membranes more effectively.
Result of Action
The inhibition of UGGT by 2-(Butylamino)quinolin-8-ol results in the disruption of glycoprotein folding in the ER . This can potentially lead to a decrease in the secretion of certain glycoproteins, which could have therapeutic implications for various diseases .
Propiedades
IUPAC Name |
2-(butylamino)quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-9-14-12-8-7-10-5-4-6-11(16)13(10)15-12/h4-8,16H,2-3,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHFWPXGFVJHCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(C=CC=C2O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364868 |
Source


|
| Record name | 2-(butylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)quinolin-8-ol | |
CAS RN |
70125-20-1 |
Source


|
| Record name | 2-(butylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

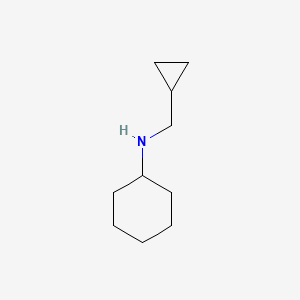

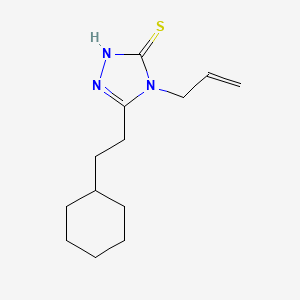

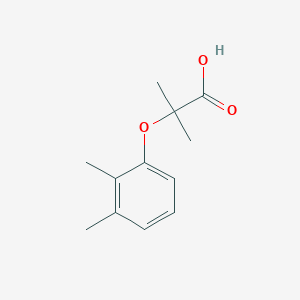
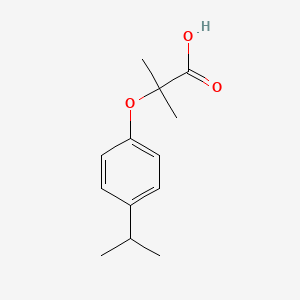
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

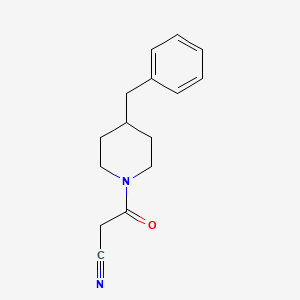

![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)
![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)

